molecular formula C17H13N3O2S B4524772 N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4524772
M. Wt: 323.4 g/mol
InChI Key: KEWLLQQZMIZEOF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetylphenyl group and a phenyl group attached to the thiadiazole ring, along with a carboxamide functional group

Preparation Methods

The synthesis of N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with phenyl isothiocyanate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product. The final compound is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound is being investigated for its potential use as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other thiadiazole derivatives, such as:

    N-(4-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This compound has a similar structure but with a methyl group instead of a phenyl group. It may exhibit different biological activities and properties.

    N-(4-acetylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide: This compound has an ethyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    N-(4-acetylphenyl)-4-chloro-1,2,3-thiadiazole-5-carboxamide: The presence of a chloro group can significantly alter the compound’s chemical and biological properties.

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-11(21)12-7-9-14(10-8-12)18-17(22)16-15(19-20-23-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLLQQZMIZEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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